Locostatin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La Locostatina es un inhibidor de moléculas pequeñas conocido por su capacidad para inhibir la migración celular. Es un derivado de oxazolidinona que se dirige específicamente a la proteína inhibidora de la cinasa Raf (RKIP), interrumpiendo su interacción con la cinasa Raf-1. Este compuesto ha sido ampliamente estudiado por su papel en la modulación de las vías de señalización celular y sus posibles aplicaciones terapéuticas en diversas enfermedades, incluido el cáncer y la fibrosis hepática .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La Locostatina se puede sintetizar mediante un proceso de varios pasos que implica la formación de un anillo de oxazolidinona. Los pasos clave incluyen:

Formación del anillo de oxazolidinona: Esto implica la reacción de un aminoalcohol con un compuesto carbonílico para formar el núcleo de oxazolidinona.

Introducción del grupo butenoílo: El núcleo de oxazolidinona luego se hace reaccionar con un cloruro de butenoílo para introducir el grupo butenoílo en la posición de nitrógeno.

Métodos de producción industrial: La producción industrial de Locostatina sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye el uso de reactivos de alto rendimiento, condiciones de reacción optimizadas y técnicas de purificación para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: La Locostatina experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: La Locostatina puede sufrir reacciones de sustitución nucleofílica en el anillo de oxazolidinona.

Oxidación y reducción: El compuesto se puede oxidar o reducir en condiciones específicas para formar varios derivados.

Hidrólisis: La Locostatina se puede hidrolizar para romper el anillo de oxazolidinona, lo que lleva a la formación de diferentes productos

Reactivos y condiciones comunes:

Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas y tioles.

Oxidación: Se pueden utilizar reactivos como permanganato de potasio o peróxido de hidrógeno.

Reducción: El borohidruro de sodio o el hidruro de litio y aluminio se utilizan comúnmente como agentes reductores.

Hidrólisis: Se pueden emplear condiciones ácidas o básicas para reacciones de hidrólisis

Productos principales:

Productos de sustitución: Varios derivados de oxazolidinona sustituidos.

Productos de oxidación: Derivados oxidados de Locostatina.

Productos de reducción: Formas reducidas de Locostatina.

Productos de hidrólisis: Fragmentos hidrolizados del anillo de oxazolidinona

Aplicaciones Científicas De Investigación

La Locostatina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como una sonda química para estudiar la interacción entre RKIP y la cinasa Raf-1.

Biología: Investigado por su papel en la migración celular y las vías de señalización.

Medicina: Explorado por sus posibles aplicaciones terapéuticas en el tratamiento del cáncer, la fibrosis hepática y otras enfermedades que implican migración celular anormal.

Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos y sondas químicas

Mecanismo De Acción

La Locostatina ejerce sus efectos uniéndose a la proteína inhibidora de la cinasa Raf (RKIP), interrumpiendo así su interacción con la cinasa Raf-1. Esta inhibición previene la fosforilación y activación de Raf-1, lo que lleva a la supresión de las vías de señalización descendentes involucradas en la migración y proliferación celular. Los objetivos moleculares y las vías involucradas incluyen la cascada de señalización Raf/MEK/ERK .

Comparación Con Compuestos Similares

La Locostatina es única en su capacidad para dirigirse específicamente a RKIP e interrumpir su interacción con la cinasa Raf-1. Los compuestos similares incluyen:

UIC-1005: Otro derivado de oxazolidinona con efectos inhibitorios similares en RKIP.

Sondas PEBP: Sondas químicas diseñadas para dirigirse a la proteína de unión a fosfatidiletanolamina (PEBP), que incluye RKIP

La Locostatina destaca por sus potentes efectos inhibitorios y su capacidad para modular la migración celular, lo que la convierte en una herramienta valiosa tanto en la investigación como en las aplicaciones terapéuticas.

Propiedades

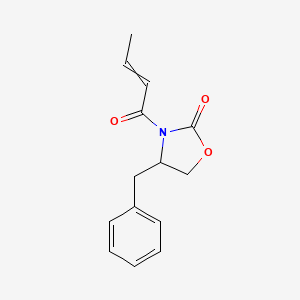

IUPAC Name |

4-benzyl-3-but-2-enoyl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h2-8,12H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZAFVPPWUIPBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)N1C(COC1=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-(hexanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12463081.png)

![3,3'-butane-1,4-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one]](/img/structure/B12463084.png)

![(2E)-3-[3-(adamantan-1-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B12463096.png)

![N-[2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide (non-preferred name)](/img/structure/B12463100.png)

![3-(Chloromethyl)-4-[(2-ethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B12463102.png)

![2-Hydroxy-4-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid](/img/structure/B12463120.png)

![2-{4-[(3-methylbutoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12463125.png)

![N-(4-methoxy-2-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12463142.png)

![4-{[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenoxy]acetyl}phenyl benzoate](/img/structure/B12463145.png)

![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B12463154.png)

![1-oxo-1-phenylpropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate](/img/structure/B12463157.png)

![2-chloro-N-[4-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B12463164.png)